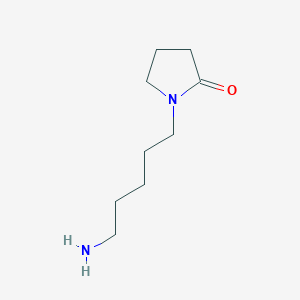![molecular formula C7H9N7 B14347726 (3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine CAS No. 91846-38-7](/img/structure/B14347726.png)
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring and an ethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid (HNO₂) and subsequent intramolecular cyclization . This method provides a straightforward route to obtain the target compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial production due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and substituted triazine derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This is particularly relevant in its anticancer activity, where it induces DNA damage in cancer cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[5,4-e][1,2,4]triazines: These compounds share a similar core structure but may have different substituents, leading to variations in their reactivity and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position and type of nitrogen atoms in the rings.
Uniqueness
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is unique due to the presence of the ethyl group at the 3-position and the hydrazine group at the 5-position.
Eigenschaften
CAS-Nummer |
91846-38-7 |
|---|---|
Molekularformel |
C7H9N7 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
(3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine |
InChI |
InChI=1S/C7H9N7/c1-2-4-11-5-6(12-8)9-3-10-7(5)14-13-4/h3H,2,8H2,1H3,(H,9,10,12,14) |
InChI-Schlüssel |
GAUWLDZVWRWPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(N=CN=C2NN)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)

![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)

![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)

![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
